

A Comprehensive Technical Guide to 6-acetyl-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-acetylbenzo[d]oxazol-2(3H)-one

Cat. No.: B7904997

[Get Quote](#)

CAS Number: 54903-09-2

This technical guide provides an in-depth overview of 6-acetyl-2(3H)-benzoxazolone, a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical and physical properties, synthesis, and its significant role as a scaffold in the creation of various biologically active molecules.

Core Chemical and Physical Data

6-acetyl-2(3H)-benzoxazolone is a stable, solid compound. Its core structure, featuring a fused benzene and oxazolone ring with an acetyl group at the 6-position, makes it a valuable intermediate in organic synthesis. The direct acylation of 2(3H)-benzoxazolone is known to be regioselective, consistently yielding the 6-acyl derivative.

Table 1: Chemical Identifiers and Properties

Property	Value	Citation(s)
CAS Number	54903-09-2	[1] [2]
IUPAC Name	6-acetyl-3H-1,3-benzoxazol-2-one	[1]
Molecular Formula	C ₉ H ₇ NO ₃	[2]
Molecular Weight	177.16 g/mol	[1]
Appearance	White to pale cream or pale brown crystals or crystalline powder	[2]
Melting Point	231.0 - 240.0 °C	[2]
SMILES	CC(=O)C1=CC2=C(C=C1)NC(=O)O2	[2]
InChI Key	QXBNAXVXLAHDTE-UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data Summary

While specific peak-by-peak data is dispersed across literature, the compound and its derivatives have been extensively characterized using standard spectroscopic methods.

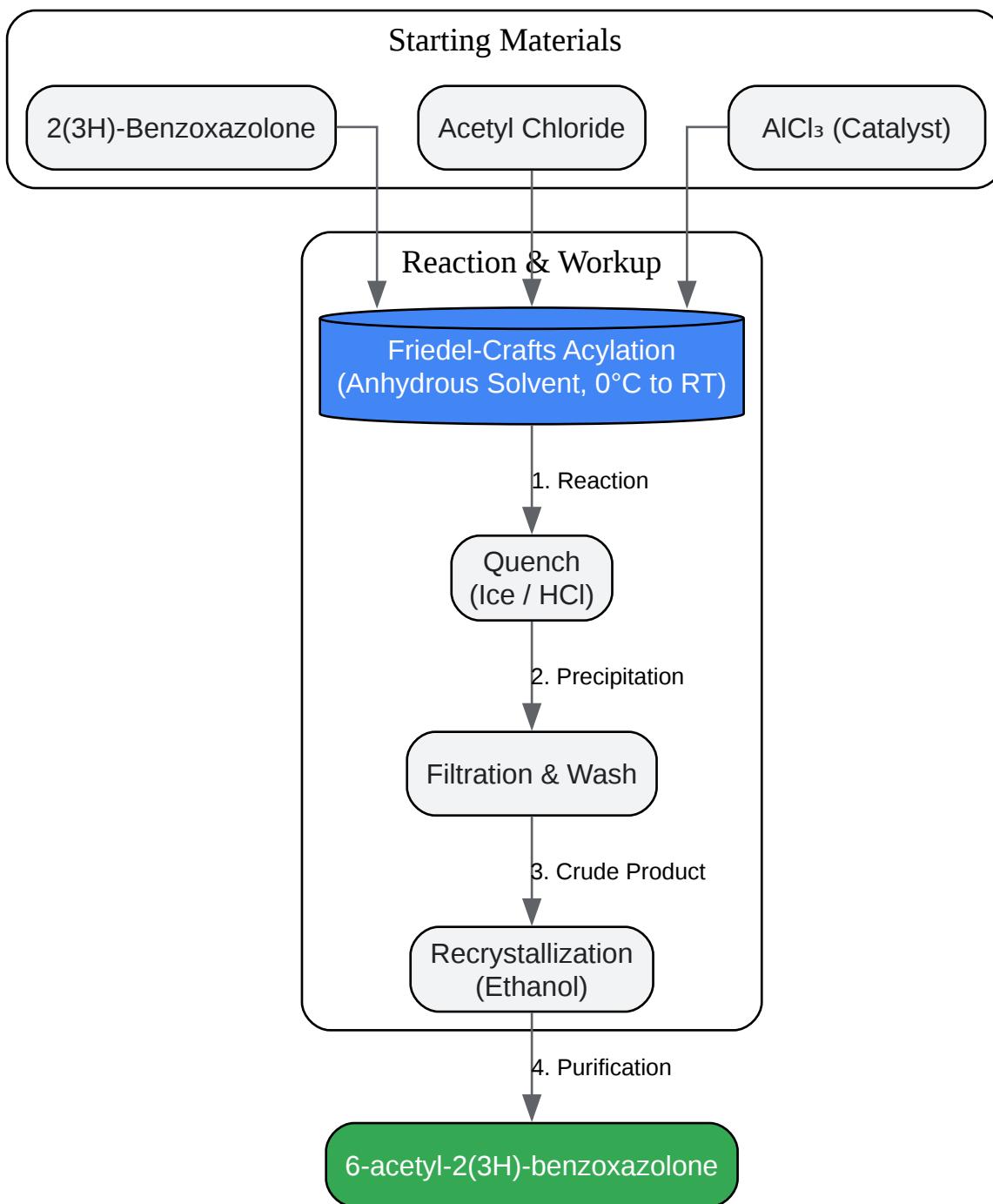
Spectroscopic Method	Confirmation	Citation(s)
¹ H NMR	Structure confirmed by proton nuclear magnetic resonance spectroscopy.	[3]
¹³ C NMR	Structure confirmed by carbon-13 nuclear magnetic resonance spectroscopy.	[3]
Infrared (IR)	Structure confirmed by infrared spectroscopy.	[3]
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns confirmed by mass spectrometry.	[3][4]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The primary route for synthesizing 6-acetyl-2(3H)-benzoxazolone is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction is highly regioselective for the 6-position.[5]

Objective: To synthesize 6-acetyl-2(3H)-benzoxazolone.


Materials:

- 2(3H)-benzoxazolone
- Acetyl chloride (or acetic anhydride)
- Aluminum chloride ($AlCl_3$) or Polyphosphoric Acid (PPA) as catalyst
- Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
- Hydrochloric acid (HCl), dilute
- Water

- Ethanol (for recrystallization)
- Standard laboratory glassware, heating mantle, and stirring apparatus

Procedure:

- In a clean, dry round-bottom flask, suspend 2(3H)-benzoxazolone in the anhydrous solvent.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add the Lewis acid catalyst (e.g., AlCl_3) portion-wise while maintaining the temperature.
- Once the catalyst has been added, add acetyl chloride dropwise from a dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-4 hours, or until TLC indicates the consumption of the starting material.
- Cool the reaction mixture back down in an ice bath.
- Very carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
- The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-acetyl-2(3H)-benzoxazolone.
- Dry the purified product in a vacuum oven. Characterize the final product using melting point determination and spectroscopic methods (NMR, IR).

[Click to download full resolution via product page](#)

Synthesis workflow for 6-acetyl-2(3H)-benzoxazolone.

Cytotoxicity Evaluation of Derivatives (MTT Assay)

6-acetyl-2(3H)-benzoxazolone is a precursor for chalcones, which are evaluated for their anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay is a standard colorimetric method to assess cell viability.[6][7]

Objective: To determine the cytotoxic effect of a synthesized chalcone derivative on a cancer cell line (e.g., MCF-7).

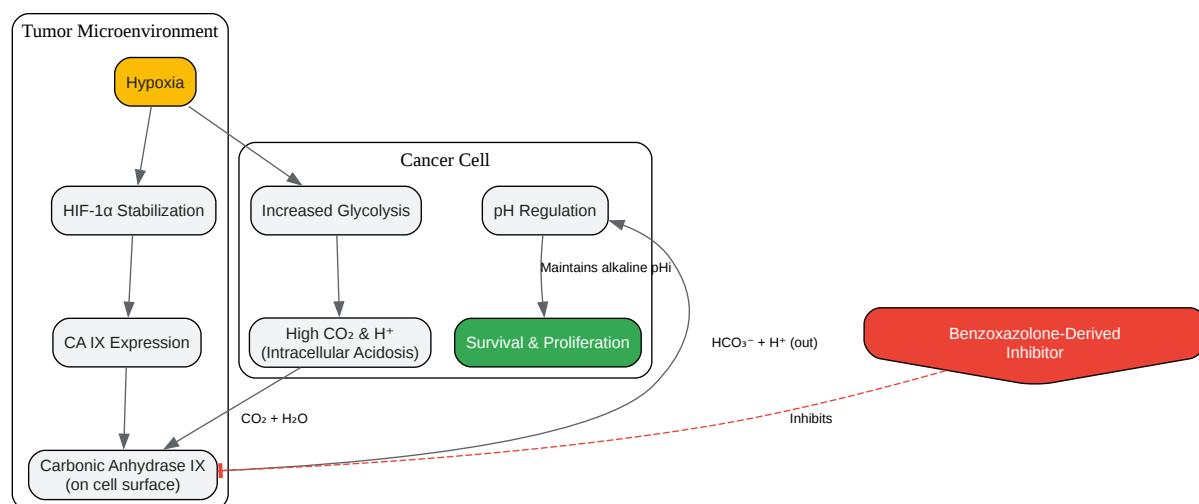
Materials:

- Cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Synthesized chalcone derivative, dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader (570 nm)
- Positive control (e.g., Doxorubicin)

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5×10^4 cells/mL (195 μ L per well). Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
- Compound Treatment: Prepare serial dilutions of the chalcone derivative in the growth medium. Add 5 μ L of each dilution to the wells in triplicate. Include wells for a vehicle control (medium with DMSO) and a positive control.[6]
- Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[7]
- MTT Addition: After incubation, remove the medium and add 100 μ L of fresh medium containing MTT (0.5 mg/mL) to each well.[6]

- Formazan Formation: Incubate the plate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
- Solubilization: Carefully remove the MTT medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[6][7]
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

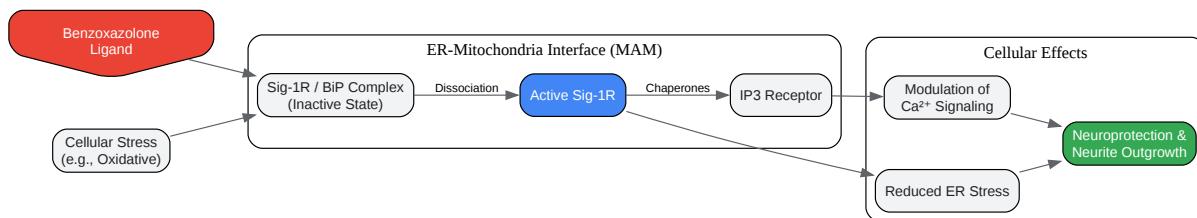

Biological Significance and Applications

While 6-acetyl-2(3H)-benzoxazolone itself is primarily a synthetic intermediate, the benzoxazolone scaffold is considered a "privileged structure" in medicinal chemistry.[3] Its derivatives have shown a wide array of pharmacological activities.

- Anticancer Agents: Chalcones derived from 6-acetyl-2(3H)-benzoxazolone have demonstrated potent cytotoxic activity against various human cancer cell lines.[3]
- Enzyme Inhibitors: Benzoxazolone derivatives have been identified as inhibitors of key enzymes such as carbonic anhydrase (CA) and myeloperoxidase (MPO), which are targets for cancer and inflammatory diseases, respectively.[9]
- CNS Agents: The core structure is found in compounds designed as anticonvulsants and ligands for sigma-1 receptors, which are implicated in neuroprotection and psychiatric disorders.[10]
- Antimicrobial Agents: Various derivatives have been synthesized and tested for their activity against Gram-positive and Gram-negative bacteria.

Target Pathway: Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors and is induced by hypoxia.^[11] It plays a crucial role in pH regulation, helping cancer cells survive in an acidic microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons.^[11] Inhibition of CA IX can disrupt this acid-base balance, leading to increased intracellular acidosis and reduced tumor cell proliferation and survival.^[11] Chalcones derived from 6-acetyl-2(3H)-benzoxazolone have been investigated as inhibitors of carbonic anhydrases.



[Click to download full resolution via product page](#)

Inhibition of the CA IX pathway in cancer cells.

Target Pathway: Sigma-1 Receptor (Sig-1R) Modulation

The Sigma-1 Receptor (Sig-1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[9][12] It plays a critical role in regulating cellular stress responses, calcium signaling, and neuronal function.[13][14] Ligands that bind to Sig-1R can modulate these pathways, offering therapeutic potential for neurodegenerative diseases, psychiatric disorders, and pain.[10] Benzoxazolone derivatives have been developed as potent and selective Sig-1R ligands, demonstrating anticonvulsant activity in preclinical models.[10]

[Click to download full resolution via product page](#)

Modulation of the Sigma-1 Receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. H27368.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 6-acetyl-2(3h)-benzoxazolone (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. asjp.cerist.dz [asjp.cerist.dz]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.penchant.bio [labs.penchant.bio]
- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-acetyl-2(3H)-benzoxazolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7904997#6-acetyl-2-3h-benzoxazolone-cas-number-54903-09-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com